![molecular formula C17H12FN3O3 B2757927 (2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide CAS No. 324063-79-8](/img/structure/B2757927.png)
(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FC-1, and it belongs to the class of chromene derivatives.
Wissenschaftliche Forschungsanwendungen
Aromatic Polyamides Synthesis
Aromatic polyamides, known for their excellent thermal stability and mechanical properties, have been synthesized using precursors related to "(2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide". These compounds contribute to the preparation of materials with high glass transition temperatures and inherent viscosities, indicating their robust nature and potential for creating durable polymeric films. The research highlights the solubility of these polymers in polar solvents, which is crucial for processing and application in high-performance materials (Hsiao & Yu, 1996); (Hsiao & Chang, 1996).
Antimicrobial Activity
Compounds structurally related to "this compound" have shown promising antimicrobial properties. For instance, novel 3-methyl-2-pyrazolin-5-one derivatives synthesized from 2-oxo-2H-chromene-3-carbohydrazide derivatives have been tested against bacterial strains such as B. subtilis, S. aureus, E. coli, and the fungus C. albicans, showing significant activity compared to standard drugs (Mostafa, El-Salam & Alothman, 2013).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide involves the condensation of 3-fluorobenzoylhydrazine with 2H-chromene-3-carboxylic acid followed by the addition of an appropriate activating agent to form the final product.", "Starting Materials": [ "3-fluorobenzoic acid", "hydrazine hydrate", "2H-chromene-3-carboxylic acid", "activating agent (e.g. EDC, DCC)" ], "Reaction": [ "Step 1: Synthesis of 3-fluorobenzoylhydrazine by reacting 3-fluorobenzoic acid with hydrazine hydrate in the presence of a catalyst.", "Step 2: Synthesis of 2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxylic acid by condensing 3-fluorobenzoylhydrazine with 2H-chromene-3-carboxylic acid in the presence of an appropriate activating agent.", "Step 3: Synthesis of (2E)-2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxamide by converting the carboxylic acid group of 2-[(3-fluorobenzoyl)hydrazono]-2H-chromene-3-carboxylic acid to an amide group using an appropriate reagent (e.g. SOCl2, NH3)." ] } | |
CAS-Nummer |
324063-79-8 |
Molekularformel |
C17H12FN3O3 |
Molekulargewicht |
325.29 g/mol |
IUPAC-Name |
(2Z)-2-[(3-fluorobenzoyl)hydrazinylidene]chromene-3-carboxamide |
InChI |
InChI=1S/C17H12FN3O3/c18-12-6-3-5-11(8-12)16(23)20-21-17-13(15(19)22)9-10-4-1-2-7-14(10)24-17/h1-9H,(H2,19,22)(H,20,23)/b21-17- |
InChI-Schlüssel |
CEIAIQYJNYXIDN-FXBPSFAMSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=CC(=CC=C3)F)/O2)C(=O)N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)F)O2)C(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC(=CC=C3)F)O2)C(=O)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



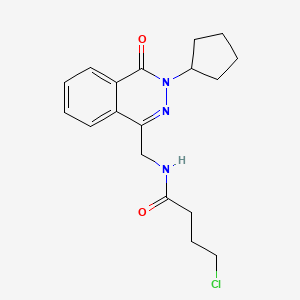
![2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2757845.png)
![tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2757846.png)
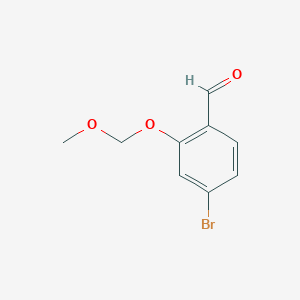
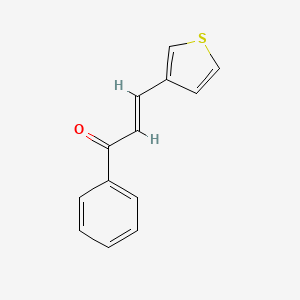
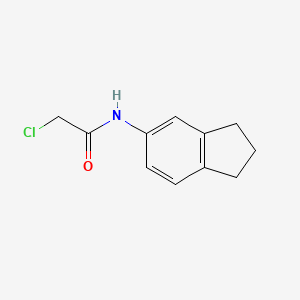
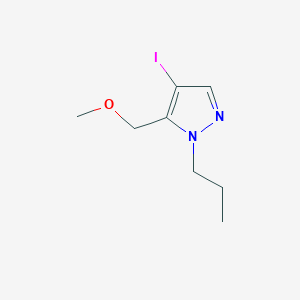
![5,6-dimethyl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2757857.png)
![3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2757858.png)
![3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid](/img/structure/B2757860.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid](/img/structure/B2757864.png)
![N-[2-[(3-Fluorophenyl)methyl]-3-morpholin-4-yl-3-oxopropyl]prop-2-enamide](/img/structure/B2757866.png)
![(3-Bromo-4-fluorophenyl)-[[2-(2-cyanopropan-2-yl)phenyl]methyl]cyanamide](/img/structure/B2757867.png)